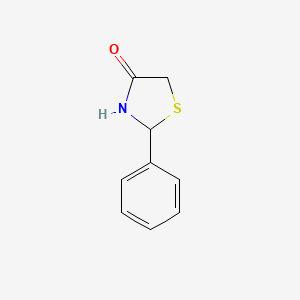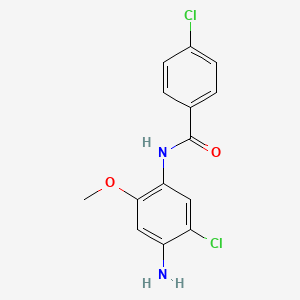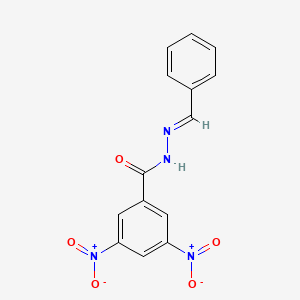
1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide
Vue d'ensemble
Description
1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide, also known as E3330, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It belongs to the class of compounds known as anthraquinones, which are known for their diverse biological activities.
Mécanisme D'action
1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide inhibits the activity of APE1 by binding to a specific pocket in the enzyme. This binding prevents APE1 from carrying out its normal functions, leading to DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on APE1, 1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been shown to have anti-inflammatory and antioxidant effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to scavenge reactive oxygen species, which are known to contribute to the development of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide is its specificity for APE1, which makes it a useful tool for studying the role of this enzyme in cancer and other diseases. However, one limitation of 1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide is its relatively low potency, which may limit its effectiveness in clinical settings.
Orientations Futures
There are several potential future directions for research on 1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide. One area of interest is the development of more potent analogs of 1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide that could be more effective in clinical settings. Another area of interest is the use of 1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide in combination with other therapies, such as immunotherapy, to enhance its therapeutic effects. Finally, further research is needed to better understand the mechanisms of action of 1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide and its potential applications in other diseases beyond cancer.
Applications De Recherche Scientifique
1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of an enzyme called apurinic/apyrimidinic endonuclease 1 (APE1), which is involved in DNA repair and redox signaling. Inhibition of APE1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making 1-amino-N-(4-ethoxyphenyl)-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide a promising candidate for combination therapy.
Propriétés
IUPAC Name |
1-amino-N-(4-ethoxyphenyl)-9,10-dioxoanthracene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-2-29-14-9-7-13(8-10-14)25-23(28)18-12-11-17-19(20(18)24)22(27)16-6-4-3-5-15(16)21(17)26/h3-12H,2,24H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVIZNAKTIEMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-N-(4-ethoxyphenyl)-9,10-dioxoanthracene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-butoxyphenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839411.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3839424.png)

![3-(3-fluorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839434.png)
![3-(3-chlorophenyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839436.png)
![2,4-dichloro-6-[({4-[(2,4-dinitro-1-naphthyl)amino]phenyl}imino)methyl]phenol](/img/structure/B3839440.png)
![N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-methoxyphenyl)vinyl]benzamide](/img/structure/B3839441.png)
![3-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839445.png)
![N'-[1-(3,4-dichlorophenyl)ethylidene]-2-furohydrazide](/img/structure/B3839449.png)
![ethyl 2-{2-[(4-ethylphenyl)(hydroxy)methyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl}-3-oxobutanoate](/img/structure/B3839454.png)
![4-{[(2,4-dinitrophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B3839464.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylonitrile](/img/structure/B3839475.png)